1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744689
InChI: InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3
SMILES:
Molecular Formula: C7H5F3N2O
Molecular Weight: 190.12 g/mol

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC15744689

Molecular Formula: C7H5F3N2O

Molecular Weight: 190.12 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one -

Specification

Molecular Formula C7H5F3N2O
Molecular Weight 190.12 g/mol
IUPAC Name 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone
Standard InChI InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3
Standard InChI Key HHGLJGUUVSLSFC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NC=C(C=N1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one belongs to the pyrimidine family, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Trifluoromethyl (-CF3_3): Electron-withdrawing group at position 5, enhancing metabolic stability and lipophilicity .

  • Acetyl (-COCH3_3): Positioned at C2, contributing to electrophilic reactivity and serving as a synthetic handle for further derivatization .

Molecular Data :

PropertyValue
IUPAC Name1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone
Molecular FormulaC7H5F3N2O\text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{O}
Molecular Weight190.12 g/mol
SMILESCC(=O)C1=NC=C(C=N1)C(F)(F)F
InChI KeyHHGLJGUUVSLSFC-UHFFFAOYSA-N

Synthesis and Optimization

Nucleophilic Substitution

Pyrimidine rings are functionalized via reactions with electrophilic reagents. A representative pathway involves:

  • Substrate Preparation: 2-Chloropyrimidine derivatives are treated with acetylating agents (e.g., acetic anhydride).

  • Trifluoromethylation: Introduction of CF3_3 via Ullmann-type coupling or halogen exchange using CuI/KF .

Example Protocol:

  • React 2-chloropyrimidine with acetyl chloride in dimethylformamide (DMF) at 80°C for 12 hours.

  • Treat intermediate with trifluoromethyl copper (CuCF3_3) in acetonitrile under reflux.

  • Purify via column chromatography (PE:EtOAc = 8:2) to yield the target compound (58% yield).

Condensation Reactions

Cyclocondensation of β-diketones with thioureas or amidines, followed by oxidation, is another viable method.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 250°C (estimated) .

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .

Crystallographic Data

Crystal structure data remains unreported, but computational models suggest a planar pyrimidine ring with dihedral angles of 5–10° between the CF3_3 and acetyl groups .

Applications in Pharmaceutical Research

Drug Discovery

Trifluoromethylated pyrimidines are prized for their:

  • Enhanced Binding Affinity: CF3_3 groups improve interactions with hydrophobic enzyme pockets .

  • Metabolic Resistance: Reduced oxidative degradation compared to non-fluorinated analogs .

Antimicrobial Activity

While direct data is lacking, structurally related compounds (e.g., pyrazolo[1,5-a]pyrimidines) inhibit Mycobacterium tuberculosis (MIC: 0.2–1.5 µg/mL) .

Kinase Inhibition

Analogous thiazole-pyrimidine hybrids (e.g., 78 in ) exhibit CDK4/6 inhibition (KiK_i: 1–34 nM), suggesting potential anticancer applications .

Agrochemical Development

CF3_3-pyrimidines are explored as herbicides and fungicides due to their environmental persistence and target specificity .

GHS CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and respirators.

  • Ventilation: Use fume hoods to avoid inhalation .

Future Perspectives

  • Biological Screening: Prioritize assays against infectious diseases (e.g., tuberculosis) and cancer cell lines.

  • Derivatization: Explore substitutions at C4/C6 to modulate bioactivity and solubility .

  • Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysis.

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